1-(4-Aminopyridin-3-yl)propan-1-one
Overview
Description
“1-(4-Aminopyridin-3-yl)propan-1-one” is a chemical compound with the CAS Number: 1341530-36-6 . It has a molecular weight of 150.18 and its molecular formula is C8H10N2O . It is a powder at room temperature .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C8H10N2O/c1-2-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H2,9,10) . The InChI key is LLEDKGNRAVIHNF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The boiling point is not specified .Scientific Research Applications
Chemical Modifications and Safety
- Structural modifications of 3-methoxy-2-aminopyridine compounds, related to 1-(4-Aminopyridin-3-yl)propan-1-one, are explored to reduce mutagenicity and drug-drug interaction risks. These modifications aim to block the formation of reactive metabolites, thereby reducing safety liabilities (Palmer et al., 2012).
Catalysis and Organic Chemistry
- 4-Aminopyridines, a category to which this compound belongs, are valuable in chemical industries, including life sciences and catalysis. Their application in creating structurally diverse polycyclic fused and spiro-4-aminopyridines through cycloaddition reactions is significant (Duret et al., 2017).
Covalent Binding in Drug Development
- Research on compounds like this compound focuses on understanding their covalent binding mechanisms, particularly in the development of oral antagonists for specific receptors. This includes studies on the formation of Schiff bases with serum albumins (Narita et al., 2018).
Biotechnology and Biosynthesis
- In the field of biotechnology, 1,3-Propanediol production, which uses related compounds, is a focus area. Genetically engineered microorganisms are developed for efficient biosynthesis, showcasing the application of these compounds in producing valuable commercial products (Yang et al., 2018).
Corrosion Inhibition
- Tertiary amines, closely related to this compound, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds act as anodic inhibitors, indicating potential applications in materials science and engineering (Gao et al., 2007).
Directing Groups in Organic Synthesis
- 1-Aminopyridinium ylides, which include this compound derivatives, serve as effective directing groups in organic synthesis. They are used in palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds, demonstrating their versatility in chemical reactions (Le et al., 2019).
Molecular Structure and Antioxidant Activity
- The molecular structure of compounds like this compound is analyzed for various properties, including antioxidant activity and DNA binding. This research has implications in pharmacology and medicinal chemistry (Yılmaz et al., 2020).
Cardioselectivity in Medicinal Chemistry
- Research on derivatives of this compound contributes to understanding the cardioselectivity of beta-adrenoceptor blocking agents, highlighting their potential in therapeutic applications (Rzeszotarski et al., 1979; Rzeszotarski et al., 1983).
Enantioselective Sensing
- Chiral molecular squares, incorporating similar compounds, demonstrate potential in enantioselective sensing. This has applications in analytical chemistry and materials science (Lee & Lin, 2002).
Safety and Hazards
The safety information for “1-(4-Aminopyridin-3-yl)propan-1-one” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
1-(4-aminopyridin-3-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEDKGNRAVIHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341530-36-6 | |
Record name | 1-(4-aminopyridin-3-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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